Cas no 133891-23-3 ([(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE)

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a heterocyclic amine derivative featuring a fused imidazothiazole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to bioactive scaffolds, which may confer potential biological activity. The presence of the methylamine substituent enhances its reactivity, making it a versatile intermediate for further functionalization. Its stability and well-defined molecular structure facilitate precise synthetic applications. The imidazothiazole moiety is known for its relevance in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents. This compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research purposes.
[(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE structure
133891-23-3 structure
Product Name:[(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE
CAS No:133891-23-3
MF:C7H9N3S
MW:167.231459379196
MDL:MFCD12048754
CID:4589264
PubChem ID:43754770
Update Time:2025-05-22

[(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE Chemical and Physical Properties

Names and Identifiers

    • [(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine
    • Imidazo[2,1-b]thiazole-5-methanamine, 6-methyl-
    • [(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE
    • MDL: MFCD12048754
    • Inchi: 1S/C7H9N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,4,8H2,1H3
    • InChI Key: GQVOAHURTUVFFM-UHFFFAOYSA-N
    • SMILES: S1C=CN2C(CN)=C(C)N=C12

Computed Properties

  • Exact Mass: 167.052
  • Monoisotopic Mass: 167.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.6A^2

[(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE Pricemore >>

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Additional information on [(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE

Comprehensive Overview of [(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE (CAS No. 133891-23-3)

The compound [(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE (CAS No. 133891-23-3) is a heterocyclic organic molecule featuring a unique imidazo[2,1-b][1,3]thiazole core structure. This scaffold is increasingly recognized in pharmaceutical and agrochemical research due to its versatile reactivity and potential biological activities. The presence of a methylamine substituent at the 5-position further enhances its utility as a building block for drug discovery and material science applications.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like [(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE. Researchers are particularly focused on its potential as a pharmacophore in kinase inhibitors or antimicrobial agents, aligning with global demands for novel therapeutics. Computational studies suggest this molecule may exhibit favorable ADMET properties, making it a candidate for hit-to-lead optimization in virtual screening pipelines.

The synthesis of CAS 133891-23-3 typically involves multi-step reactions starting from 6-methylimidazo[2,1-b]thiazole derivatives, with careful control of regioselectivity during functionalization. Advanced techniques like flow chemistry and microwave-assisted synthesis have been explored to improve yields of such heterocyclic systems, addressing common challenges in imidazothiazole chemistry.

From an industrial perspective, [(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE has garnered attention in specialty chemicals manufacturing. Its molecular architecture serves as a precursor for functional materials with potential applications in organic electronics or catalysis. The compound's stability under various conditions makes it suitable for high-throughput experimentation platforms that accelerate material development.

Analytical characterization of this substance requires sophisticated techniques including LC-MS, NMR spectroscopy, and X-ray crystallography to confirm its structural integrity. Recent publications highlight its distinctive 1H-NMR fingerprint pattern between δ 6.8-7.5 ppm, which aids in quality control during scale-up processes. These analytical protocols are crucial for meeting pharmaceutical-grade purity standards.

Environmental and safety assessments of CAS 133891-23-3 indicate it requires standard laboratory handling precautions. While not classified as hazardous under current regulations, proper PPE and engineering controls are recommended during manipulation. The compound's biodegradability profile and eco-toxicity data are subjects of ongoing studies to align with green chemistry principles.

Market intelligence reveals growing procurement of [(6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHYL]AMINE by contract research organizations and academic institutions. The global fine chemicals market for such specialized intermediates is projected to expand at 6-8% CAGR, driven by demand for fragment-based drug design and covalent inhibitor development.

Future research directions may explore the compound's utility in PROTAC technology or as a ligand for transition metal complexes. Its structural features suggest possible applications in bioorthogonal chemistry and click chemistry reactions, which are revolutionizing bioconjugation strategies. Patent landscapes show increasing filings related to derivatives of this imidazothiazole scaffold since 2020.

For researchers sourcing CAS 133891-23-3, critical considerations include supplier reliability, batch-to-batch consistency, and comprehensive certificates of analysis. The compound is typically supplied in amber vials under inert atmosphere to ensure stability, with most vendors offering custom synthesis options for modified analogs.

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